2-CHLORO-3-METHYLPHENYLBORONIC ACID
Overview
Description
2-CHLORO-3-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a chlorine atom at the second position and a methyl group at the third position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(2-Chloro-3-methylphenyl)boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (2-Chloro-3-methylphenyl)boronic acid participates, affects the carbon–carbon bond formation pathway . This reaction allows for the formation of new carbon–carbon bonds under mild and functional group tolerant conditions .
Result of Action
The result of the action of (2-Chloro-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, making (2-Chloro-3-methylphenyl)boronic acid an important reagent in organic chemistry .
Action Environment
The action of (2-Chloro-3-methylphenyl)boronic acid is influenced by environmental factors such as temperature and pH . For instance, the rate of the reaction involving boronic acids is considerably accelerated at physiological pH . Furthermore, boronic acids are generally stable and environmentally benign, making them suitable for use in various conditions .
Biochemical Analysis
Biochemical Properties
(2-Chloro-3-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form reversible covalent bonds with diols and hydroxyl groups, which makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, (2-Chloro-3-methylphenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. This interaction is crucial for understanding the enzyme’s function and for developing potential inhibitors for therapeutic purposes .
Cellular Effects
The effects of (2-Chloro-3-methylphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Chloro-3-methylphenyl)boronic acid has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By inhibiting these enzymes, (2-Chloro-3-methylphenyl)boronic acid can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, (2-Chloro-3-methylphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also interact with nucleophilic groups in proteins and other biomolecules, resulting in the modification of their activity. Additionally, (2-Chloro-3-methylphenyl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-3-methylphenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that (2-Chloro-3-methylphenyl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of (2-Chloro-3-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, (2-Chloro-3-methylphenyl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without causing adverse effects .
Metabolic Pathways
(2-Chloro-3-methylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The interactions of (2-Chloro-3-methylphenyl)boronic acid with metabolic enzymes can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, (2-Chloro-3-methylphenyl)boronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its uptake and distribution. The localization and accumulation of (2-Chloro-3-methylphenyl)boronic acid within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of (2-Chloro-3-methylphenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of (2-Chloro-3-methylphenyl)boronic acid within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-CHLORO-3-METHYLPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require mild reaction conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-CHLORO-3-METHYLPHENYLBORONIC ACID primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-CHLORO-3-METHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
(3-Methylphenyl)boronic acid: This compound has a similar structure but lacks the chlorine substituent.
4-Methoxy-2-methylphenylboronic acid: This compound has a methoxy group instead of a chlorine substituent.
Uniqueness: 2-CHLORO-3-METHYLPHENYLBORONIC ACID is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-chloro-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHIHWQCALALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681541 | |
Record name | (2-Chloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915070-53-0 | |
Record name | B-(2-Chloro-3-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915070-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-3-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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